
2-Furyl(phenyl)methanol
Vue d'ensemble
Description
2-Furyl(phenyl)methanol (2-FPM) is a phenolic compound that belongs to the group of furan-containing compounds. It is a colorless liquid with a molecular formula of C8H8O2 and a molecular weight of 136.15 g/mol. It is a component of essential oils and is used as a flavoring and fragrance additive in food and beverages. 2-FPM has also been used in the synthesis of various drugs, such as anticonvulsants and antibiotics.
Applications De Recherche Scientifique
Anti-Leishmanial Activity 2-Furyl(phenyl)methanol, isolated from Atractylis gummifera roots, exhibits notable activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis (Deiva et al., 2019).
Synthesis of Complex Organic Compounds It's involved in the synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via photo-induced rearrangement of 2'-arylisoflavones, contributing to the development of cost-efficient and environmentally friendly methods in organic chemistry (Wang et al., 2019).
Conformational Studies The conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester were investigated using NMR spectroscopy in various solvents, contributing to understanding the molecular behavior in solution (Forgó et al., 2005).
Fluorination Reactions Used in fluorination reactions with sulfur tetrafluoride, leading to the production of (2-fluoromethyl) furan and 2-fluoro-1-phenylethane, important in fluorine chemistry (Janzen & Marat, 1988).
Catalysis in Chemical Synthesis Acts as a ligand in catalytic systems, such as in the alkoxycarbonylation of terminal alkynes, demonstrating its utility in enhancing reaction efficiency and selectivity (Scrivanti et al., 2001).
Development of Therapeutic Agents Explored in the synthesis of multifunctional amides, showing potential as therapeutic agents for diseases like Alzheimer's (Hassan et al., 2018).
Study of Electronic Properties Investigated for its electronic properties when attached to phosphanes and phosphonium salts, contributing to the understanding of chemical shifts in NMR spectroscopy (Ackermann et al., 2006).
- like the Paternò-Büchi reaction with aromatic carbonyl compounds, demonstrating its impact on the stereoselectivity of these reactions (D’Auria et al., 2004).
Radiolysis Studies Used in gamma-radiolysis studies of furyl ketones in 2-propanol solution, contributing to the understanding of radiolysis mechanisms and product formation (Torres et al., 1984).
Photolysis in Organosilicon Chemistry Involved in the study of photolysis of trisilanes containing heterocycles, providing insights into the behavior of organosilicon reactive intermediates (Wu et al., 1992).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it may interact with skin, eye, and respiratory tissues.
Mode of Action
It’s known to cause irritation in skin, eyes, and respiratory system . This suggests that it may interact with cellular components in these tissues, leading to an inflammatory response.
Pharmacokinetics
Its safety data sheet suggests that it can be harmful if swallowed, in contact with skin, or if inhaled . This indicates that it can be absorbed through these routes and distributed in the body.
Result of Action
Its known effects include skin irritation, serious eye irritation, and potential respiratory irritation . These effects suggest that it may cause inflammation and damage at the cellular level in these tissues.
Propriétés
IUPAC Name |
furan-2-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIQIDYJWKRMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395855 | |
| Record name | 2-Furyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4484-57-5 | |
| Record name | 2-Furyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-yl(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
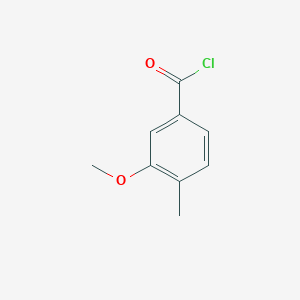
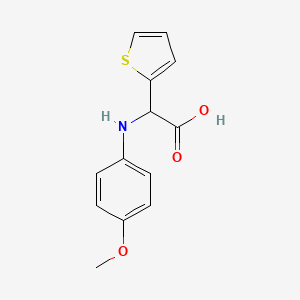
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)

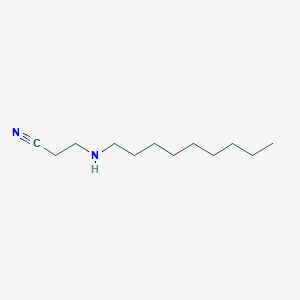

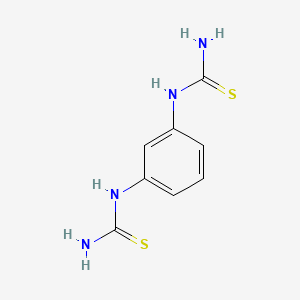
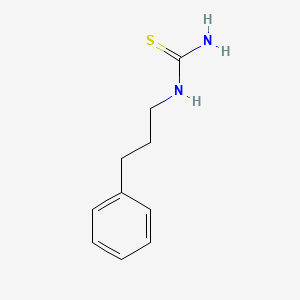

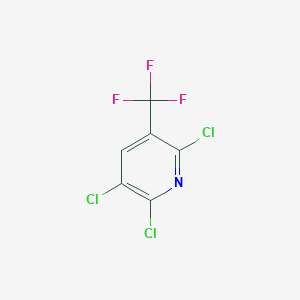

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

